2-{[(2-methoxyphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
The compound 2-{[(2-methoxyphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a benzothiophene derivative featuring:
- A tetrahydrobenzothiophene core with a methyl group at position 5.
- A carboxamide moiety at position 2.
- An acetylated 2-methoxyphenoxy group attached to the amino substituent at position 2.
Its synthetic route likely involves multicomponent reactions or stepwise functionalization of the benzothiophene core, similar to methods described for related compounds .
Properties
IUPAC Name |
2-[[2-(2-methoxyphenoxy)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-11-7-8-12-15(9-11)26-19(17(12)18(20)23)21-16(22)10-25-14-6-4-3-5-13(14)24-2/h3-6,11H,7-10H2,1-2H3,(H2,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZLDUCDCUZZIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)COC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[(2-methoxyphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a derivative of the benzothiophene class, known for its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.
- Molecular Formula : C19H22N2O4S
- Molecular Weight : 374.462 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities including:
- Anticancer Activity : Studies have shown that derivatives of benzothiophene can inhibit cancer cell proliferation.
- Anti-inflammatory Properties : The compound has demonstrated the ability to reduce pro-inflammatory mediators.
- Antimicrobial Effects : Certain derivatives have shown activity against various bacterial strains.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in inflammatory and cancer pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to decreased levels of prostaglandins that promote inflammation and pain .
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Reduction of PGE2 levels | |
| Antimicrobial | Activity against Gram-positive bacteria |
Case Study 1: Anticancer Potential
In a study evaluating the anticancer properties of benzothiophene derivatives, the compound was found to significantly reduce the viability of various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .
Case Study 2: Anti-inflammatory Action
Another study focused on the anti-inflammatory effects of similar compounds revealed that this benzothiophene derivative effectively inhibited COX-2 activity with an IC50 value ranging from 0.84 to 1.39 μM. This inhibition led to a marked decrease in PGE2 production, a key mediator in inflammatory responses .
Synthesis and Optimization
The synthesis of this compound involves several steps including:
Scientific Research Applications
Key Features:
- Benzothiophene Core : Known for diverse biological activities.
- Methoxy Group : Enhances lipophilicity and potential bioavailability.
- Acetylamino Moiety : May facilitate interactions with specific receptors or enzymes.
Medicinal Chemistry
The compound has been extensively studied for its potential therapeutic applications, particularly in oncology.
Antitumor Activity
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including:
- MCF-7 (Breast Cancer) : IC50 value of 23.2 µM
- HeLa (Cervical Cancer) : IC50 value of 35.5 µM
- A549 (Lung Cancer) : IC50 value of 49.9 µM
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 23.2 |
| HeLa | 35.5 |
| A549 | 49.9 |
The mechanisms through which the compound exerts its antitumor effects include:
- Induction of Apoptosis : Flow cytometry studies have shown increased apoptotic cell populations upon treatment.
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, inhibiting proliferation.
Biological Research
Beyond cancer therapy, the compound is being investigated for other biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains.
- Anti-inflammatory Effects : Research indicates possible mechanisms for reducing inflammation, making it a candidate for treating inflammatory diseases.
Chemical Synthesis
The compound serves as a valuable building block in synthetic organic chemistry, facilitating the development of more complex molecules with targeted biological activities. Its unique structural features allow for modifications that can lead to derivatives with enhanced properties.
Material Science
In addition to its biological applications, this compound may find uses in developing new materials due to its chemical stability and reactivity. Research into polymer composites incorporating benzothiophene derivatives suggests potential applications in electronics and photonics.
Case Studies and Research Findings
Several studies have documented the promising applications of this compound:
Case Study 1: Anticancer Activity
In vitro studies have demonstrated that treatment with this compound leads to a significant reduction in cell viability across multiple cancer cell lines. The study highlighted the importance of the benzothiophene core in mediating these effects.
Case Study 2: Antimicrobial Activity
A study published in a peer-reviewed journal reported on the antimicrobial efficacy of related benzothiophene compounds against resistant bacterial strains, suggesting that modifications to the methoxyphenoxy group could enhance activity.
Case Study 3: Material Development
Research into polymer blends incorporating benzothiophene derivatives has shown improvements in thermal stability and electrical conductivity, indicating potential applications in advanced materials.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Modifications
(a) Substituent Variations at Position 6
- Target Compound : 6-Methyl group.
- Analog 1: 6-Phenyl group in Methyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 119004-72-7) increases steric bulk and lipophilicity (logP ~3.5) compared to the methyl group .
(b) Functional Group Differences at Position 3
- Target Compound : Carboxamide (-CONH₂).
- Analog 3: Ethyl ester (-COOEt) in Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 354995-56-5) increases lipophilicity but reduces hydrogen-bonding capacity compared to carboxamide .
Modifications on the Amino Substituent
(a) Aromatic Ring Variations
- Target Compound: 2-Methoxyphenoxyacetyl group.
- Analog 4: 4-Hydroxyphenyl in Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS N/A) introduces a polar phenolic -OH, enhancing solubility but reducing metabolic stability .
- Analog 5: 2-Methoxybenzoyl in Ethyl 2-[(2-methoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate (CAS 352678-96-7) replaces the phenoxy ether with a benzoyl group, altering electronic effects and steric profile .
(b) Heterocyclic Substituents
- Analog 6: 6-Fluoro-1,3-benzothiazol-2-yl in 2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS 862976-20-3) introduces a fluorinated heterocycle, likely enhancing binding affinity in enzyme targets .
Key Data Table
*Calculated based on molecular formula.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
